Didodecylnaphthalenesulfonic acid
Description
Didodecylnaphthalenesulfonic acid (HDDNS) is a sulfonic acid derivative featuring a naphthalene backbone substituted with two dodecyl (C₁₂) alkyl chains and a sulfonic acid group. Its amphiphilic structure enables applications in solvent extraction, particularly for selective metal ion recovery. HDDNS acts as a cation exchanger in nonpolar organic solvents, forming reverse micelles that facilitate the transfer of metal ions from aqueous to organic phases .
Key studies highlight its synergy with macrocyclic ligands like bis(tert-butylbenzo)-21-crown-7 (BtBB21C7) for cesium (Cs⁺) extraction from acidic nitrate solutions. Under non-loading conditions, HDDNS achieves a Cs⁺ distribution coefficient (DCs) of 100, with separation factors of 294 over Na⁺, 5.6 over K⁺, and 1.2 over Rb⁺ . This selectivity stems from the steric and electronic compatibility between Cs⁺ and the crown ether-HDDNS complex.
Properties
CAS No. |
40038-00-4 |
|---|---|
Molecular Formula |
C34H56O3S |
Molecular Weight |
544.9 g/mol |
IUPAC Name |
2,3-didodecylnaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C34H56O3S/c1-3-5-7-9-11-13-15-17-19-21-25-30-29-31-26-23-24-28-33(31)34(38(35,36)37)32(30)27-22-20-18-16-14-12-10-8-6-4-2/h23-24,26,28-29H,3-22,25,27H2,1-2H3,(H,35,36,37) |
InChI Key |
IILMIAKZFKOMTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCCCCCCC)S(=O)(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs: Alkyl-Substituted Naphthalenesulfonic Acids
Dinonylnaphthalenesulfonic Acid (HDNNS)
- Structure: Similar to HDDNS but with shorter, branched nonyl (C₉) chains.
- Performance : HDNNS exhibits lower lipophilicity due to shorter alkyl chains, reducing aggregation stability in organic solvents. While HDNNS is also used in metal extraction, its selectivity for Cs⁺ is inferior to HDDNS, as longer dodecyl chains in HDDNS enhance micelle stability and cation binding .
- Applications : Primarily employed in less demanding separations, such as Zn²⁺ or Mn²⁺ extraction, where high Cs⁺ selectivity is unnecessary .
Dinonylnaphthalenedisulfonic Acid
- Structure: Features two sulfonic acid groups and nonyl chains.
- Performance: The additional sulfonic acid group increases hydrophilicity, limiting its utility in nonpolar solvents. It is more suited for aqueous-phase dye synthesis (e.g., azo dyes) than solvent extraction .
Functional Analogs: Other Sulfonic Acids in Solvent Extraction
Di-(2-ethylhexyl) Phosphoric Acid (HDEHP)
- Structure : A phosphoric acid derivative with branched ethylhexyl chains.
- Performance : Unlike HDDNS, HDEHP preferentially extracts trivalent lanthanides and actinides (e.g., Am³⁺, Eu³⁺) via a solvation mechanism. HDDNS outperforms HDEHP in Cs⁺ selectivity due to its synergistic crown ether interactions .
Dodecylbenzenesulfonic Acid (DBSA)
- Structure : A single benzene ring with a dodecyl chain and sulfonic acid group.
- Performance : Lacks the rigidity of HDDNS’s naphthalene backbone, leading to weaker metal ion specificity. DBSA is primarily used in detergents and polymer emulsions rather than metal recovery .
Performance Metrics: HDDNS vs. Key Competitors
Research Findings and Mechanistic Insights
- Aggregation Behavior : HDDNS forms hydrated aggregates (n = 5–8) in CCl₄, critical for maintaining high metal-loading capacity. Larger aggregates improve Cs⁺ selectivity by stabilizing crown ether complexes .
- Regulatory Status: HDDNS is classified under environmental regulations for sulfonic acids, alongside dinonyl and dodecyl variants .
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